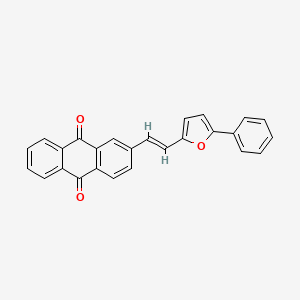
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione, also known as PFA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. PFA is a fluorescent molecule that has been used as a probe for various biological studies.
作用機序
The mechanism of action of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves its ability to undergo a photochemical reaction upon excitation with light. This compound absorbs light at a wavelength of 375 nm and emits light at a wavelength of 460 nm. This property of this compound has been utilized to study various biological processes by monitoring the changes in fluorescence intensity upon interaction with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes such as apoptosis, autophagy, and oxidative stress. This compound has also been used to study the localization and dynamics of proteins in cells.
実験室実験の利点と制限
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has several advantages as a fluorescent probe, including its high quantum yield, stability, and low cytotoxicity. However, this compound has some limitations, such as its sensitivity to pH and other environmental factors, which can affect its fluorescence properties.
将来の方向性
Include the development of new (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione derivatives with improved fluorescence properties and the use of this compound in vivo to study biological processes in living organisms. This compound can also be used in the development of new diagnostic tools for various diseases. Moreover, this compound can be used in drug discovery to identify new targets and to screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a valuable tool in biological research due to its unique fluorescent properties. It has been extensively used as a probe for various biological studies and has the potential for future applications in drug discovery and diagnostic tools. The synthesis method of this compound has been optimized to produce it in large quantities for research purposes. However, this compound has some limitations that need to be addressed in future research. Overall, this compound is a promising molecule that has the potential to advance our understanding of biological processes.
合成法
The synthesis of (E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione involves the reaction of anthracene-9,10-dione with 5-phenylfuran-2-carbaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a high yield. This method has been optimized to produce this compound in large quantities for research purposes.
科学的研究の応用
(E)-2-(2-(5-phenylfuran-2-yl)vinyl)anthracene-9,10-dione has been extensively used as a fluorescent probe in various biological studies. It has been used to study protein-protein interactions, DNA-binding, and enzyme activity. This compound has also been used to detect reactive oxygen species (ROS) in cells, which play a crucial role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
2-[(E)-2-(5-phenylfuran-2-yl)ethenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O3/c27-25-20-8-4-5-9-21(20)26(28)23-16-17(11-14-22(23)25)10-12-19-13-15-24(29-19)18-6-2-1-3-7-18/h1-16H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVWTMBAFMMBH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


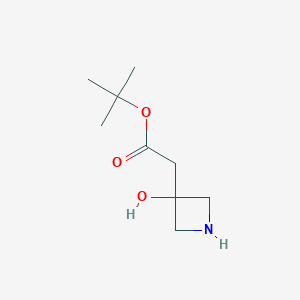

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)

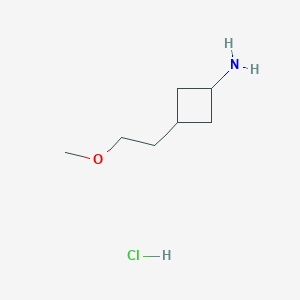
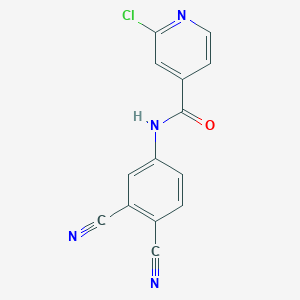
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)
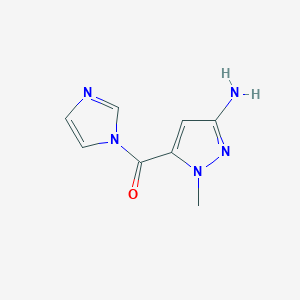
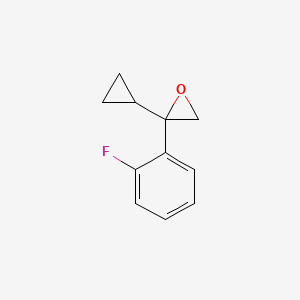
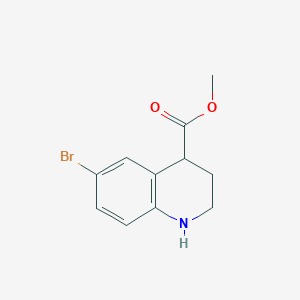
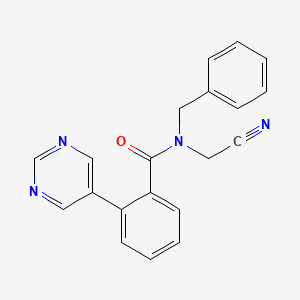
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)